2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide”, there are related studies on the synthesis of similar pyridazinone derivatives. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Pharma Market Reflection
Research on compounds related to 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide reveals their use in various pharmaceutical applications. Specifically, pyridazino(4,5-b)indole-1-acetamide compounds, a related group, exhibit a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).
Spectroscopic and Computational Analysis
In a study focused on a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, vibrational signatures were obtained through Raman and Fourier transform infrared spectroscopy. This study provided insights into the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, utilizing density functional theory for computational analysis (Mary et al., 2022).
Antimicrobial Agent Synthesis
A compound structurally related to the subject chemical, namely 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was synthesized and tested for antimicrobial activity. This research highlighted its moderate activity against various bacterial and fungal strains, indicating its potential use in antimicrobial applications (Sah et al., 2014).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, closely related to the compound , revealed the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting their potential in pharmaceutical applications (Chkirate et al., 2019).
Future Directions
The future directions for research on “2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities, such as their potential anti-tubercular activity . Additionally, further studies could focus on the synthesis of new derivatives and evaluation of their therapeutic potential .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-18-6-4-3-5-17(18)22-19(25)13-27-20-12-11-16(23-24-20)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZABILKLGAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.